Benzenepropanoic acid, cyclohexyl ester

Description

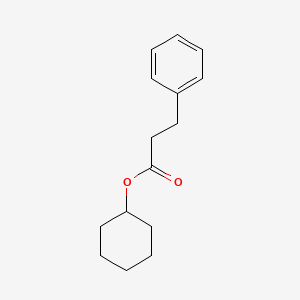

Benzenepropanoic acid, cyclohexyl ester (CAS: Not explicitly provided; structural formula inferred as phenylpropanoic acid esterified with cyclohexanol) is an aromatic carboxylic acid ester. These esters are characterized by a phenylpropanoic acid backbone with varying ester substituents, influencing their physicochemical and biological properties .

Properties

CAS No. |

22847-18-3 |

|---|---|

Molecular Formula |

C15H20O2 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

cyclohexyl 3-phenylpropanoate |

InChI |

InChI=1S/C15H20O2/c16-15(17-14-9-5-2-6-10-14)12-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2 |

InChI Key |

VVJUKSKDOHGWJE-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC(CC1)OC(=O)CCC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Variations

Benzenepropanoic acid derivatives differ primarily in their ester groups. Key examples from the evidence include:

Key Observations :

- Molecular Weight and Solubility : Longer ester chains (e.g., octadecyl) increase hydrophobicity, making them suitable for lipid-based formulations. Methyl and allyl esters are more volatile, aligning with their use in fragrances .

- Biological Activity: Methyl esters exhibit notable antioxidant and antimicrobial activities, attributed to the phenolic hydroxyl group in derivatives like 3,5-di-tert-butyl-4-hydroxy variants . The cyclohexyl ester’s bioactivity remains unstudied but may parallel these trends if hydroxyl groups are present.

- Industrial Applications : 2-Ethylhexyl esters are used in hydraulic fluids and motor oils due to their thermal stability , while methyl esters serve as food preservatives .

Analytical Prevalence in Natural Extracts

- Methyl esters are the most commonly reported, with abundances up to 18.55% in E. paniculata bark extracts .

- Octadecyl and 4-methyl-3-pentenyl esters are rare, suggesting niche biosynthetic pathways or degradation products .

- Cyclohexyl esters are absent in the evidence, indicating either low natural abundance or analytical detection challenges.

Q & A

Basic: What are the recommended synthetic routes for benzenepropanoic acid, cyclohexyl ester, and how are intermediates characterized?

Methodological Answer:

Synthesis typically involves esterification between benzenepropanoic acid and cyclohexanol under acidic catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:

- Reflux conditions : Monitor reaction progress via thin-layer chromatography (TLC) or NMR to detect residual starting materials.

- Purification : Use fractional distillation or column chromatography to isolate the ester.

- Intermediate characterization : Confirm intermediate structures using H/C NMR, IR (ester C=O stretch ~1740 cm), and mass spectrometry. For example, cyclohexanol intermediates can be validated by O-H stretch (~3200–3600 cm) in IR .

Basic: How can researchers address the lack of physicochemical data (e.g., melting point, solubility) for this compound?

Methodological Answer:

When literature data are unavailable (as noted in Safety Data Sheets ), employ experimental determination:

- Melting point : Use differential scanning calorimetry (DSC) with a controlled heating rate (e.g., 5°C/min).

- Solubility : Conduct shake-flask experiments in solvents (water, ethanol, DMSO) followed by HPLC-UV quantification.

- LogP : Estimate via reverse-phase HPLC with a calibrated octanol-water partition model .

Basic: What analytical techniques are critical for distinguishing this compound from structurally similar esters?

Methodological Answer:

Leverage hyphenated techniques:

- GC-MS : Compare retention times and fragmentation patterns (e.g., m/z peaks for cyclohexyl fragments at 82–84 Da).

- NMR : Identify unique proton environments (e.g., cyclohexyl ring protons at δ 1.2–2.1 ppm, aromatic protons at δ 7.2–7.8 ppm).

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and substituent positions .

Advanced: How do steric and electronic effects of the cyclohexyl group influence the ester’s reactivity in nucleophilic acyl substitution?

Methodological Answer:

The bulky cyclohexyl group reduces reactivity by:

- Steric hindrance : Slowing nucleophilic attack at the carbonyl carbon. Quantify via kinetic studies (e.g., rate constants in hydrolysis reactions).

- Electronic effects : Electron-donating cyclohexyl-O may stabilize the transition state. Compare with methyl/phenyl esters using DFT calculations (e.g., B3LYP/6-31G* basis set) to model charge distribution .

Advanced: What strategies mitigate decomposition during thermal stability studies of this compound?

Methodological Answer:

- Thermogravimetric analysis (TGA) : Perform under inert gas (N) to identify decomposition onset temperatures.

- Stabilizers : Add antioxidants (e.g., BHT at 0.1% w/w) to inhibit radical-mediated degradation.

- Degradation product analysis : Use LC-MS to detect and quantify byproducts (e.g., benzenepropanoic acid via [M-H] ion at m/z 179) .

Advanced: How can computational models predict the biological activity of this compound?

Methodological Answer:

- Molecular docking : Simulate binding to target proteins (e.g., cannabinoid receptors ) using AutoDock Vina. Validate with in vitro assays (e.g., competitive radioligand binding).

- QSAR models : Correlate substituent effects (e.g., nitro/hydroxy groups ) with bioactivity using descriptors like logP, polar surface area, and H-bond donors.

- Metabolism prediction : Use software (e.g., MetaSite) to identify potential cytochrome P450 oxidation sites.

Advanced: What are the challenges in reconciling contradictory data on the ester’s environmental persistence?

Methodological Answer:

Discrepancies in biodegradation studies may arise from:

- Test systems : Compare OECD 301 (ready biodegradability) vs. OECD 307 (soil degradation) protocols.

- Analytical sensitivity : Use C-labeled esters in fate studies to track mineralization vs. bound residues.

- pH effects : Evaluate hydrolysis rates at pH 5–9 to model aquatic vs. soil environments .

Advanced: How to design a structure-activity relationship (SAR) study for novel benzenepropanoic acid esters?

Methodological Answer:

- Variable substituents : Synthesize derivatives with halogen, nitro, or hydroxy groups at positions 3/4 on the benzene ring.

- Biological assays : Test cytotoxicity (MTT assay), anti-inflammatory (COX-2 inhibition), or receptor-binding activity.

- Multivariate analysis : Apply principal component analysis (PCA) to link structural descriptors (e.g., Hammett σ) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.